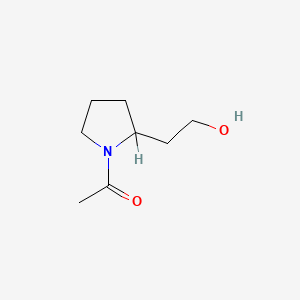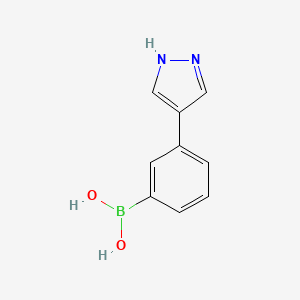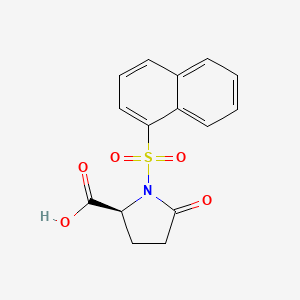
1-(Naphthylsulphonyl)-5-oxo-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthylsulphonyl)-5-oxo-L-proline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthylsulphonyl group attached to a 5-oxo-L-proline backbone, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthylsulphonyl)-5-oxo-L-proline typically involves the sulfonylation of 5-oxo-L-proline with a naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions
- Use of automated systems for precise control of temperature and reagent addition
- Implementation of purification techniques such as recrystallization or chromatography
Análisis De Reacciones Químicas
Types of Reactions: 1-(Naphthylsulphonyl)-5-oxo-L-proline can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthoquinones
Reduction: Sulfides
Substitution: Naphthyl-substituted derivatives
Aplicaciones Científicas De Investigación
1-(Naphthylsulphonyl)-5-oxo-L-proline has been explored for its applications in various scientific domains:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism by which 1-(Naphthylsulphonyl)-5-oxo-L-proline exerts its effects is primarily through its interaction with specific molecular targets. The naphthylsulphonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The 5-oxo-L-proline backbone may facilitate binding to active sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Naphthol: Shares the naphthyl group but lacks the sulfonyl and proline components.
5-Oxo-L-proline: Contains the proline backbone but lacks the naphthylsulphonyl group.
Naphthylsulfonamide: Contains the naphthylsulphonyl group but lacks the proline backbone.
Uniqueness: 1-(Naphthylsulphonyl)-5-oxo-L-proline is unique due to the combination of the naphthylsulphonyl group and the 5-oxo-L-proline backbone. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Propiedades
Número CAS |
26774-80-1 |
|---|---|
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
(2S)-1-naphthalen-1-ylsulfonyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H13NO5S/c17-14-9-8-12(15(18)19)16(14)22(20,21)13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1 |
Clave InChI |
CJHLTELXCRYESZ-LBPRGKRZSA-N |
SMILES isomérico |
C1CC(=O)N([C@@H]1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


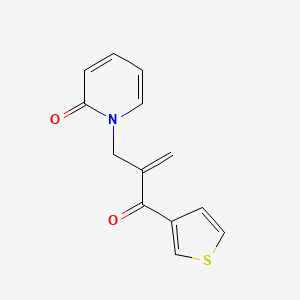
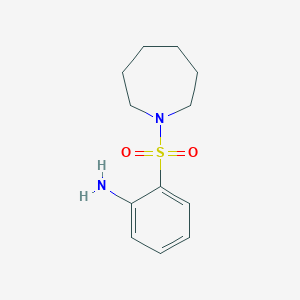

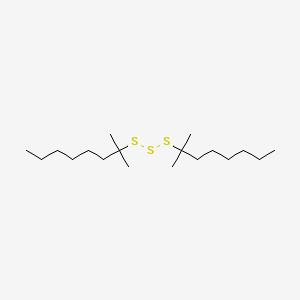
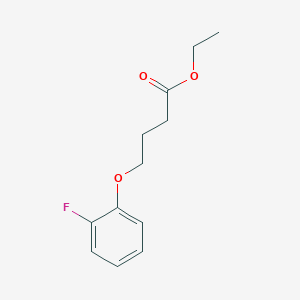
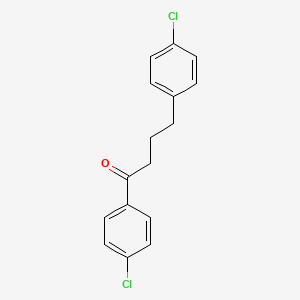
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)

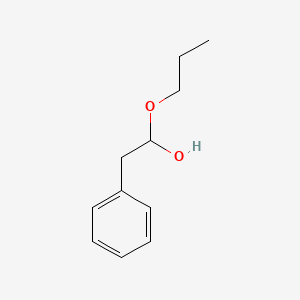
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)

